molecular formula C11H10N2O2 B1349405 3-allylquinazoline-2,4(1H,3H)-dione CAS No. 10341-86-3

3-allylquinazoline-2,4(1H,3H)-dione

Cat. No.: B1349405
CAS No.: 10341-86-3
M. Wt: 202.21 g/mol
InChI Key: AYSVFDMLKFSVNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-allylquinazoline-2,4(1H,3H)-dione: is an organic compound belonging to the quinazoline family Quinazolines are heterocyclic aromatic compounds that contain a benzene ring fused to a pyrimidine ring The presence of the allyl group at the third position and the dione functionality at the second and fourth positions make this compound unique

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-allylquinazoline-2,4(1H,3H)-dione can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions:

    Starting Materials: The synthesis typically begins with anthranilic acid and allyl isocyanate.

    Cyclization Reaction: The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the quinazoline ring.

    Reaction Conditions: The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or acetic acid, and may require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This could include:

    Continuous Flow Synthesis: Utilizing continuous flow reactors to maintain consistent reaction conditions and improve efficiency.

    Catalysis: Employing catalysts to enhance the reaction rate and selectivity.

    Purification: Implementing advanced purification techniques such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

3-allylquinazoline-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazoline derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the dione functionality to dihydroquinazoline derivatives.

    Substitution: The allyl group can participate in substitution reactions, leading to the formation of various substituted quinazolines.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution Reagents: Halogenating agents, such as bromine or chlorine, can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: Formation of quinazoline-2,4-dione derivatives.

    Reduction: Formation of dihydroquinazoline derivatives.

    Substitution: Formation of halogenated quinazoline derivatives.

Scientific Research Applications

3-allylquinazoline-2,4(1H,3H)-dione has several scientific research applications, including:

    Medicinal Chemistry: It is studied for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.

    Biological Studies: The compound is used in biological assays to investigate its effects on various cellular pathways.

    Chemical Synthesis: It serves as a building block for the synthesis of more complex quinazoline derivatives.

    Industrial Applications: Potential use in the development of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-allylquinazoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in cellular processes.

    Pathways: It can modulate signaling pathways related to cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

    Quinazoline-2,4(1H,3H)-dione: Lacks the allyl group at the third position.

    3-methylquinazoline-2,4(1H,3H)-dione: Contains a methyl group instead of an allyl group.

    3-phenylquinazoline-2,4(1H,3H)-dione: Contains a phenyl group at the third position.

Uniqueness

The presence of the allyl group in 3-allylquinazoline-2,4(1H,3H)-dione imparts unique chemical and biological properties compared to its analogs

Properties

IUPAC Name

3-prop-2-enyl-1H-quinazoline-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2/c1-2-7-13-10(14)8-5-3-4-6-9(8)12-11(13)15/h2-6H,1,7H2,(H,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYSVFDMLKFSVNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=O)C2=CC=CC=C2NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60345429
Record name 3-allyl-1H-quinazoline-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60345429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10341-86-3
Record name 3-allyl-1H-quinazoline-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60345429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-allylquinazoline-2,4(1H,3H)-dione
Reactant of Route 2
Reactant of Route 2
3-allylquinazoline-2,4(1H,3H)-dione
Reactant of Route 3
Reactant of Route 3
3-allylquinazoline-2,4(1H,3H)-dione
Reactant of Route 4
Reactant of Route 4
3-allylquinazoline-2,4(1H,3H)-dione
Reactant of Route 5
Reactant of Route 5
3-allylquinazoline-2,4(1H,3H)-dione
Reactant of Route 6
Reactant of Route 6
3-allylquinazoline-2,4(1H,3H)-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.